N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-9-6-10(7-19(9)11-2-3-11)16-12-13-17-15-8-18(13)5-4-14-12/h4-5,8-11H,2-3,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCBIAIAPDNYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2CC2)NC3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazolopyrazine core.
Cyclopropyl and Methyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups such as halides, alkyls, or aryls.
Scientific Research Applications
N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: These compounds share a similar triazole ring structure but differ in the attached pyrimidine ring.
Pyrazolopyridines: These compounds have a pyrazole ring fused with a pyridine ring, offering different biological activities.
Imidazopyrazines: Featuring an imidazole ring fused with a pyrazine ring, these compounds also exhibit diverse biological properties.
Uniqueness
N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine stands out due to its unique combination of a triazolopyrazine core with cyclopropyl and pyrrolidine substituents. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
